molecular formula C22H22F3N3O5 B10768793 Mono tfa salt

Mono tfa salt

Cat. No.: B10768793
M. Wt: 465.4 g/mol
InChI Key: JAOINXWEFKZYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono trifluoroacetate salt, commonly referred to as mono trifluoroacetic acid salt, is a compound derived from trifluoroacetic acid. Trifluoroacetic acid is a simple fluorinated derivative of acetic acid, characterized by its strong acidity and high dielectric constant. Mono trifluoroacetate salt is widely used in various chemical processes due to its unique properties, including its ability to act as an effective acid catalyst and its resistance to photochemical and environmental degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono trifluoroacetate salt is typically synthesized through the neutralization of trifluoroacetic acid with a suitable base. The reaction involves the following steps:

Industrial Production Methods

Industrial production of mono trifluoroacetate salt involves large-scale neutralization reactions using industrial-grade reagents. The process is optimized for high yield and purity, and typically involves continuous monitoring and control of reaction conditions such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Mono trifluoroacetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide, potassium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Water, methanol, ethanol.

Major Products Formed

Scientific Research Applications

Mono trifluoroacetate salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mono trifluoroacetate salt involves its ability to act as an acid catalyst in various chemical reactions. The trifluoroacetate group enhances the reactivity of substrates by stabilizing transition states and intermediates through its electron-withdrawing properties. This facilitates the formation of desired products with high efficiency and selectivity .

Comparison with Similar Compounds

Mono trifluoroacetate salt can be compared with other similar compounds such as:

Mono trifluoroacetate salt stands out due to its unique combination of strong acidity, stability, and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C22H22F3N3O5

Molecular Weight

465.4 g/mol

IUPAC Name

4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H21N3O3.C2HF3O2/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17;3-2(4,5)1(6)7/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24);(H,6,7)

InChI Key

JAOINXWEFKZYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.